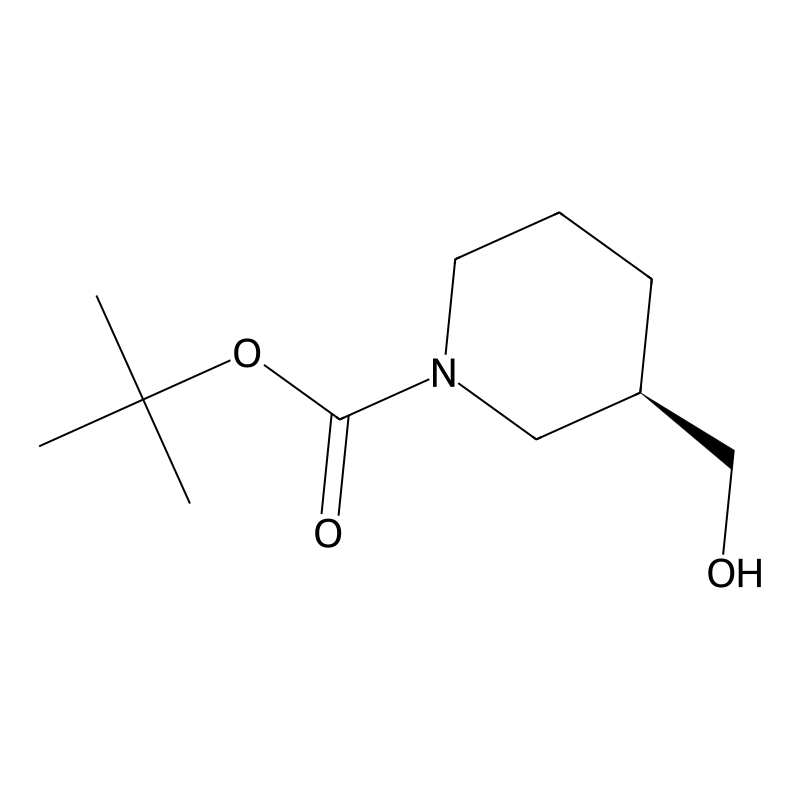

(R)-1-Boc-3-(Hydroxymethyl)Piperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis of Bioactive Molecules:

Due to its unique structure and chirality, (R)-1-Boc-3-(hydroxymethyl)piperidine serves as a valuable precursor for the synthesis of diverse bioactive molecules, including:

- Pharmaceuticals: It acts as a key intermediate in the synthesis of various pharmaceuticals, including antiviral agents, anticonvulsants, and potential drugs for Alzheimer's disease and cancer [, ].

- Medicinal Chemistry Research: It plays a crucial role in medicinal chemistry research, enabling the exploration of novel drug candidates with specific therapeutic properties [].

Asymmetric Catalysis:

The chiral nature of (R)-1-Boc-3-(hydroxymethyl)piperidine makes it a valuable ligand in asymmetric catalysis, a technique for generating enantiomerically enriched products in chemical reactions. This property allows researchers to:

- Develop new catalysts: It aids in the development of new and efficient asymmetric catalysts for various organic transformations, leading to more selective and sustainable synthetic processes [].

- Study reaction mechanisms: Its use in asymmetric catalysis helps researchers understand the mechanisms of these reactions at a deeper level, contributing to the advancement of the field [].

Organic Synthesis:

Beyond its applications in specific areas, (R)-1-Boc-3-(hydroxymethyl)piperidine finds general use in organic synthesis due to its functional groups:

- Boc protecting group: The tert-butyl (Boc) group serves as a protecting group for the amine functionality, allowing for selective modification of other parts of the molecule [].

- Reactivity of the hydroxyl group: The hydroxyl group enables further functionalization through various reactions, expanding the molecule's versatility in diverse synthetic schemes [].

(R)-1-Boc-3-(Hydroxymethyl)piperidine is a chiral compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the piperidine ring. Its molecular formula is CHNO, and it has a melting point of 68-70 °C. This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways due to its unique structural features that facilitate molecular interactions .

- Nucleophilic Substitution: The hydroxymethyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Deprotection Reactions: The Boc group can be removed under acidic conditions to yield 3-(hydroxymethyl)piperidine, which is crucial for further synthetic modifications.

- Formation of Derivatives: It can be converted into various derivatives through acylation or alkylation, expanding its utility in medicinal chemistry .

The biological activity of (R)-1-Boc-3-(Hydroxymethyl)piperidine is notable in its application as a building block for drug development. It has been associated with:

- PI3K Inhibition: It serves as a precursor in synthesizing phosphoinositide 3-kinase inhibitors, which are explored for treating rheumatoid arthritis.

- Antimalarial and Antitubercular Agents: The compound is involved in the synthesis of benzoxaborole derivatives, which exhibit promising activity against malaria and tuberculosis .

Synthesis of (R)-1-Boc-3-(Hydroxymethyl)piperidine can be achieved through several methods:

- Boc Protection: Start with 3-hydroxymethylpiperidine and protect the amine using tert-butyl dicarbonate.

- Reflux Method: Combine 1,4-bis-Boc-2-hydroxymethylpiperazine with ethanol and sodium hydroxide, heating the mixture to reflux. After completion, extract the product using dichloromethane and purify it through drying and washing steps .

- Biocatalytic Methods: Employ biocatalysts such as carbonyl reductases to achieve enantioselective synthesis, enhancing yields and purity .

(R)-1-Boc-3-(Hydroxymethyl)piperidine finds extensive applications in:

- Pharmaceutical Development: As an intermediate for synthesizing drugs targeting various diseases.

- Chemical Research: In academic and industrial laboratories for developing new synthetic methodologies and exploring structure-activity relationships .

Interaction studies involving (R)-1-Boc-3-(Hydroxymethyl)piperidine focus on its binding affinity with various biological targets. These studies are crucial for understanding how modifications to this compound can enhance or diminish its therapeutic effects. For instance, research has shown that derivatives of this compound can interact with enzymes involved in metabolic pathways, influencing drug efficacy and safety profiles .

Several compounds share structural similarities with (R)-1-Boc-3-(Hydroxymethyl)piperidine. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-N-Boc-3-hydroxypiperidine | Similar piperidine structure | Different stereochemistry affects biological activity |

| 1-Boc-3-hydroxypiperidine | Lacks hydroxymethyl group | Less polar; different reactivity |

| 1-Boc-piperidine | No hydroxymethyl or additional functional groups | Simpler structure; less versatile |

| 4-Hydroxypiperidine | Hydroxyl group at position 4 | Different position affects binding interactions |

The unique combination of the hydroxymethyl group and the Boc protecting group in (R)-1-Boc-3-(Hydroxymethyl)piperidine enhances its reactivity and suitability for diverse applications in drug synthesis compared to these similar compounds .

XLogP3

GHS Hazard Statements

H302 (14.29%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant